1-Biotinylamino-3,6,9-trioxaundecane-11-bromide
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Overview
Description
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide, also known as BTATB, is an organic compound with a unique structure and a wide range of applications. It is a brominated derivative of the natural product 1-biotinylamino-3,6,9-trioxaundecane, which has been extensively studied in the past. BTATB is a versatile compound with a diverse range of uses in scientific research applications, from biochemical and physiological studies to laboratory experiments.
Scientific Research Applications
Membrane Studies
As a membrane impermeable biotinylation reagent, “1-Biotinylamino-3,6,9-trioxaundecane-11-bromide” can be used in studies involving cellular membranes . This can help researchers understand the properties and functions of various cellular components.
Bioconjugation
Bioconjugation is the process of chemically linking two biomolecules together. “1-Biotinylamino-3,6,9-trioxaundecane-11-bromide” can be used in bioconjugation processes due to its reactive bromide group .
Cell Surface Labeling
“1-Biotinylamino-3,6,9-trioxaundecane-11-bromide” can be used for cell surface labeling . This can help researchers visualize and study the cell surface proteins and their functions.
Mechanism of Action
Target of Action
The primary target of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the cellular membrane . This compound is a membrane impermeable biotinylation reagent , which means it is used to attach biotin to various biomolecules without crossing the cell membrane.
Mode of Action
The bromide end of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide can be used as a site for covalent attachment to a nucleophilic residue of a molecule . This results in the appending of a biotin moiety and a long hydrophilic spacer to the compound . This interaction allows the compound to bind to its targets without crossing the cell membrane.
Biochemical Pathways
The compound is used in bioconjugation processes due to its reactive bromide group. Bioconjugation is the process of chemically linking two biomolecules together. The compound can also be used for cell surface labeling, which can help researchers visualize and study the cell surface proteins and their functions.
Pharmacokinetics
The pharmacokinetics of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide As a membrane impermeable compound , it is likely to have limited absorption, distribution, metabolism, and excretion (ADME) within the body. Its bioavailability would be primarily determined by its ability to bind to its targets on the cell surface.
Result of Action
The result of the action of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is the biotinylation of cell surface proteins. This can help researchers understand the properties and functions of various cellular components.
properties
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOPWJWXDYKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.